molecular formula C8H11N5S B15279147 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15279147
M. Wt: 209.27 g/mol
InChI Key: RGHGCKYNASBHAZ-UHFFFAOYSA-N
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Description

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of a thiazole derivative with a triazole derivative under specific conditions. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically require specific solvents, such as dimethylformamide or ethanol, and controlled temperatures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

Uniqueness

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combination of thiazole and triazole rings, which confer a wide range of reactivity and biological activity. This dual-ring structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Biological Activity

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological effects based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

PropertyValue
Molecular FormulaC8H11N5S
Molecular Weight209.27 g/mol
CAS Number2138214-53-4

The structure features a thiazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole moieties. For instance, a study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for certain derivatives were reported as follows:

CompoundCell LineIC50 (µM)
Compound AHCT116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CJurkat (Leukemia)<10

These findings suggest that modifications in the thiazole or triazole structure can enhance anticancer activity .

Antimicrobial Activity

The compound's thiazole component may also contribute to antimicrobial properties. Thiazoles are known for their effectiveness against various bacterial strains. A study indicated that thiazole derivatives showed activity against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific proteins involved in cell proliferation and apoptosis pathways. For example, molecular dynamics simulations have suggested that such compounds can interact hydrophobically with target proteins, disrupting their normal function .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Effects : A study synthesized a series of triazole-thiazole compounds and tested their effects on cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to traditional chemotherapeutic agents .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiazole derivatives. The results showed promising activity against resistant bacterial strains, suggesting potential applications in developing new antibiotics .

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H11N5S/c1-5-7(14-6(2)11-5)3-13-4-10-8(9)12-13/h4H,3H2,1-2H3,(H2,9,12)

InChI Key

RGHGCKYNASBHAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2C=NC(=N2)N

Origin of Product

United States

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